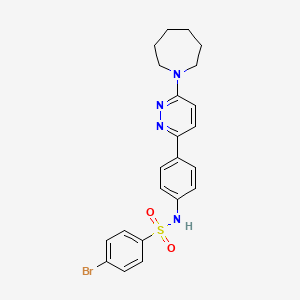

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide

Description

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepan-1-yl group at the 6-position and a phenyl ring at the 3-position. The phenyl ring is further functionalized with a 4-bromobenzenesulfonamide moiety. This compound’s molecular formula is C22H22BrN4O2S, with a molecular weight of 486.07 g/mol.

Propriétés

IUPAC Name |

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN4O2S/c23-18-7-11-20(12-8-18)30(28,29)26-19-9-5-17(6-10-19)21-13-14-22(25-24-21)27-15-3-1-2-4-16-27/h5-14,26H,1-4,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLLEDNXYWMCPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Ring: Starting from a suitable precursor such as a hydrazine derivative, the pyridazine ring is formed through cyclization reactions.

Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyridazine intermediate.

Attachment of the Phenyl Group: The phenyl group is often introduced through a Suzuki coupling reaction, utilizing a boronic acid derivative and a halogenated pyridazine.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The bromine atom in the bromobenzenesulfonamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

Pyridazine Modifications

- Target vs. Azepane’s cyclic structure may enhance membrane permeability but reduce aqueous solubility.

- Electronic Effects : The ethylsulfonyl group (–SO2C2H5) is strongly electron-withdrawing, which could polarize the pyridazine ring, whereas the azepane’s amine may donate electrons via resonance, altering reactivity .

Benzenesulfonamide Variations

- Halogen Substituents : Bromine (van der Waals radius: 1.85 Å) in the target compound provides greater steric and electronic influence compared to fluorine (1.47 Å) or chlorine (1.75 Å) in analogues . Bromine’s polarizability may enhance hydrophobic interactions in biological systems.

- Sulfonamide vs. Amide : The sulfonamide group (–SO2NH–) in the target and offers stronger acidity (pKa ~10) compared to the amide (–CONH–) in , affecting solubility and binding specificity.

Research Implications

While specific biological data for the target compound are unavailable, structural comparisons suggest:

- Pharmacological Potential: The azepane and bromine substituents may enhance target affinity in kinase or protease inhibition, similar to sulfonamide-based drugs.

- Optimization Challenges : The azepane’s size could complicate crystallographic studies, necessitating advanced techniques like SHELXL or ORTEP-III for structural elucidation.

Activité Biologique

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a sulfonamide group, a pyridazine ring, and an azepane moiety. The IUPAC name is N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide, and its chemical formula is .

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group is known to form hydrogen bonds with target proteins, influencing their activity.

Key Mechanisms:

- Protein Kinase Regulation : Similar compounds have been shown to modulate the activity of protein kinases, particularly the serum/glucocorticoid-regulated kinase (SGK) pathway, which is crucial in regulating cellular responses to stress and inflammation .

- Calcium Channel Interaction : Research indicates that sulfonamide derivatives can interact with calcium channels, affecting cardiovascular parameters such as perfusion pressure and coronary resistance .

Biological Activity

Research has demonstrated that N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest potential anticancer effects due to the compound's ability to inhibit specific cancer cell lines.

- Anti-inflammatory Effects : The modulation of SGK activity may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Cardiovascular Effects : Similar sulfonamide compounds have been observed to influence cardiovascular dynamics by altering perfusion pressure .

Case Studies and Research Findings

Several studies have investigated the biological activity of related sulfonamide compounds:

Pharmacokinetic Considerations

Understanding the pharmacokinetics of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide is crucial for assessing its biological activity. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting the compound's efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.